![molecular formula C16H25NO3 B6604570 tert-butyl 2-oxo-9-azadispiro[3.1.5^{6}.1^{4}]dodecane-9-carboxylate CAS No. 2640660-85-9](/img/structure/B6604570.png)
tert-butyl 2-oxo-9-azadispiro[3.1.5^{6}.1^{4}]dodecane-9-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis pathway for TBAD involves the condensation of tert-butyl 2-oxo-3-azabicyclo [3.3.1]nonane-9-carboxylate with 1,5-dibromopentane followed by reduction and cyclization reactions. The starting materials include tert-butyl 2-oxo-3-azabicyclo [3.3.1]nonane-9-carboxylate, 1,5-dibromopentane, sodium borohydride, acetic acid, sodium hydroxide, ethanol, and water.Molecular Structure Analysis
The molecular formula of TBAD is C16H25NO3. The InChI code isInChI=1S/C16H25NO3/c1-14(2,3)20-13(19)17-6-4-15(5-7-17)10-16(11-15)8-12(18)9-16/h4-11H2,1-3H3. The SMILES representation is CC(C)(C)OC(=O)N1CCC2(CC1)CC3(C2)CC(=O)C3. Chemical Reactions Analysis
The synthesis of TBAD involves several reaction steps. First, tert-butyl 2-oxo-3-azabicyclo [3.3.1]nonane-9-carboxylate is reacted with 1,5-dibromopentane in the presence of sodium borohydride and acetic acid to form tert-butyl 2-oxo-9-(pentan-1-yl)-3-azabicyclo [3.3.1]nonane-9-carboxylate. The resulting product is then reduced with sodium borohydride in ethanol to form tert-butyl 2-hydroxy-9-(pentan-1-yl)-3-azabicyclo [3.3.1]nonane-9-carboxylate. Finally, the product from the second step is cyclized with sodium hydroxide in water to form TBAD.Physical And Chemical Properties Analysis
TBAD has a molecular weight of 279.37 g/mol. It has a XLogP3 value of 2.1, indicating its lipophilicity. It has 1 hydrogen bond donor and 3 hydrogen bond acceptors. The exact mass and monoisotopic mass of TBAD are both 279.18344366 g/mol. It has a heavy atom count of 20.Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl 2-oxo-9-azadispiro[3.1.56.14]dodecane-9-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-14(2,3)20-13(19)17-6-4-15(5-7-17)10-16(11-15)8-12(18)9-16/h4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCCTASMDPZMSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3(C2)CC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]amino}guanidine](/img/structure/B6604500.png)
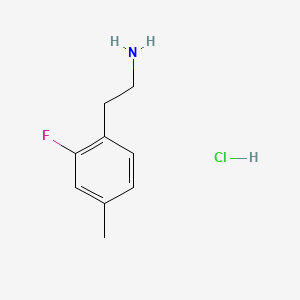
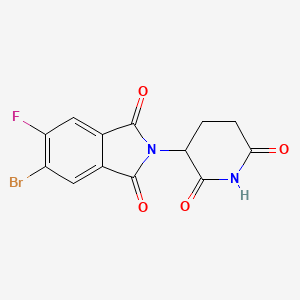

![tert-butyl 5-cyano-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B6604519.png)
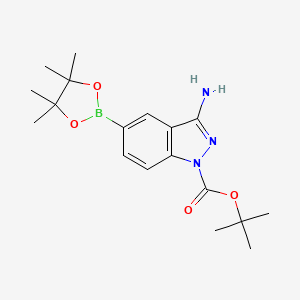
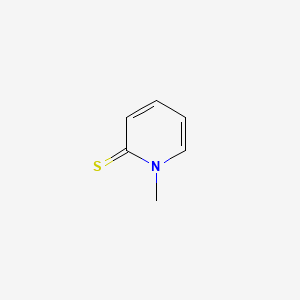
![(2S)-3-methyl-2-{[(2S)-pyrrolidin-2-yl]formamido}butanoic acid, trifluoroacetic acid](/img/structure/B6604555.png)
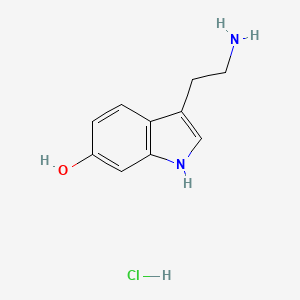
![N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine hydrochloride](/img/structure/B6604569.png)

![3-[4-(aminomethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B6604583.png)
